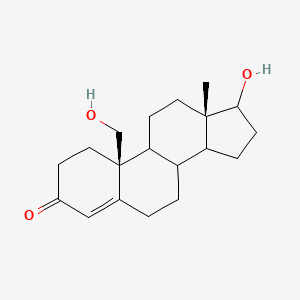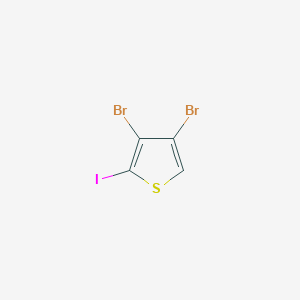![molecular formula C11H17Cl2FN2 B14776269 1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14776269.png)
1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride is a synthetic compound that belongs to the family of amphetamines. It is known for its unique chemical structure, which includes a pyrrolidine ring substituted with a fluorophenyl group.
Méthodes De Préparation
The synthesis of 1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl chloride and pyrrolidine.
Reaction Conditions: The reaction between 2-fluorobenzyl chloride and pyrrolidine is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Formation of Intermediate: The reaction yields an intermediate, 1-[(2-Fluorophenyl)methyl]pyrrolidine, which is then subjected to further reactions.
Amination: The intermediate undergoes amination using reagents like ammonia or an amine source to form 1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine.
Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid
Analyse Des Réactions Chimiques
1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid
Applications De Recherche Scientifique
1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including potential treatments for neurological disorders.
Pharmacology: The compound is studied for its potential effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin receptors.
Biological Research: It serves as a tool compound in biological studies to investigate the role of specific receptors and transporters in cellular processes.
Industrial Applications: The compound is used in the development of new materials and chemical processes due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride involves its interaction with neurotransmitter systems. It primarily targets dopamine and serotonin receptors, leading to the modulation of neurotransmitter release and reuptake. This interaction affects various physiological processes, including mood regulation, cognition, and motor function .
Comparaison Avec Des Composés Similaires
1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride can be compared with other similar compounds, such as:
1-[(4-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride: This compound has a similar structure but with a fluorine atom at the para position of the phenyl ring.
Pyrrolidine Derivatives: Various pyrrolidine derivatives, such as pyrrolidin-2-ones and pyrrolidine-2,5-diones, share structural similarities but differ in their biological activities and applications
Propriétés
Formule moléculaire |
C11H17Cl2FN2 |
|---|---|
Poids moléculaire |
267.17 g/mol |
Nom IUPAC |
1-[(2-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H |
Clé InChI |
OGQRIKINHKGLIJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)CC2=CC=CC=C2F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


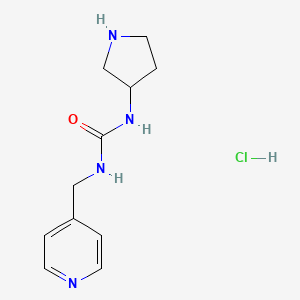
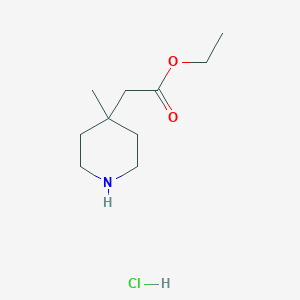
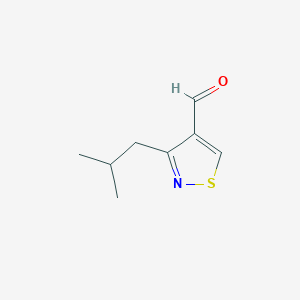
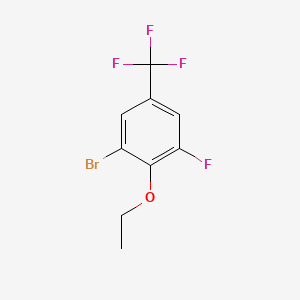
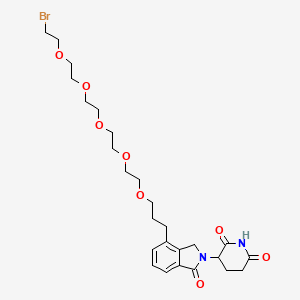
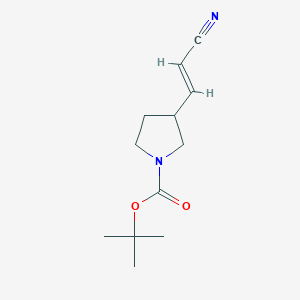

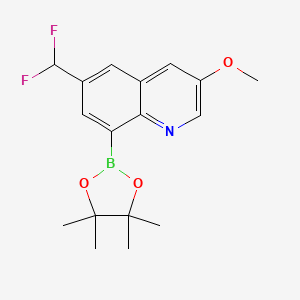
![5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B14776244.png)
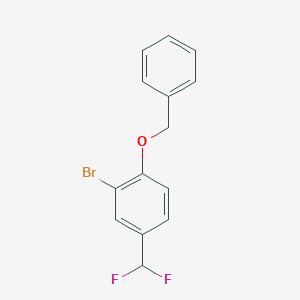
![(8R)-8-hydroxy-3,5,10-trioxatricyclo[6.2.1.02,6]undecane-4,9-dione](/img/structure/B14776264.png)
